Acetamide
Overview
Description
Acetamide, also known as ethanamide, is an organic compound with the formula CH3CONH2 . It is derived from acetic acid and finds some use as a plasticizer and an industrial solvent . It is the simplest amide derived from acetic acid and is a colorless, hygroscopic solid .
Synthesis Analysis
Acetamide can be produced in the laboratory from ammonium acetate by dehydration . The reaction is as follows: [NH4][CH3CO2] → CH3C(O)NH2 + H2O . It can also be obtained via ammonolysis of acetylacetone under conditions commonly used in reductive amination .
Molecular Structure Analysis
Acetamide has a methyl group (-CH3) attached to a carbonyl (CO) and an amine (NH2) . It is a member of the acetamides class, which results from the formal condensation of acetic acid (CH3COOH) with ammonia (NH3) .
Chemical Reactions Analysis
Acetamide is a potential genotoxic impurity; it should control in drug substance based on daily dosage level . It forms from base-contaminated acetonitrile and by-product of some drug substances . The bioactivity results and molecular docking analysis revealed that the synthesized coordination complexes have great potential as enzyme inhibitors, in addition to being anticancer and anti-parasitic drug candidates .
Physical And Chemical Properties Analysis
Acetamide is a colorless solid crystal with a mousy odor . It has a density of 1.159 g/cm3 . It is soluble in ethanol, pyridine, chloroform, and hot benzene . The boiling point of acetamide is 221.2°C .
Scientific Research Applications
Antibacterial Activity
Acetamide derivatives have been reported to act as antimicrobial agents, showing high effectiveness against both Gram-positive and Gram-negative species . A series of new acetamide derivatives have been synthesized and assessed in vitro for their antibacterial activity against bacterial species such as S. pyogenes, E. coli, and P. mirabilis .
Synthesis of Complex Heterocyclic Compounds
Acetamides, specifically α-chloroacetamides, are used as useful building blocks for the synthesis of complex heterocyclic compounds . These compounds have a wide range of applications in various fields of chemistry and biology.
Antimalarial Activity
Derivatives of the acetamide moiety have been reported to act as antimalarial agents . This makes acetamide a valuable compound in the development of drugs for the treatment of malaria.
Anticancer Activity
Acetamide derivatives have also been reported to have anticancer properties . This suggests potential applications in the development of new cancer therapies.
Anti-diabetic Activity
Acetamide has been reported to have anti-diabetic properties . This suggests potential applications in the treatment and management of diabetes.
Anti-tuberculosis Activity
Acetamide derivatives have been reported to have anti-tuberculosis properties . This suggests potential applications in the development of drugs for the treatment of tuberculosis.
Industrial Applications
Acetamide is used in industrial applications such as stabilizer synthesis, plastic releasing agents, film, surfactants and soldering flux . It is also used in the production of organic fibers and dyes .
Synthesis of Flavonoid Acetamide Derivatives
A novel class of flavonoid acetamide derivatives (FA) of quercetin, apigenin, setin, kaempferol, and luteolin have been synthesized . These derivatives display numerous biological properties but are limited by aqueous insolubility, enzymatic degradation, instability, and low bioavailability . The modification of flavonoids into FAs significantly improves the bioavailability and the ADMET toxicity properties, albeit with decreased antioxidant activity .
Safety and Hazards
Future Directions
Acetamide has been detected near the center of the Milky Way galaxy . This finding is potentially significant because acetamide has an amide bond, similar to the essential bond between amino acids in proteins . This could have implications for understanding the radiation-induced synthesis of prebiotic molecules in cold space media .
Mechanism of Action
Target of Action
Acetamide’s primary target is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a strain of bacteria
Mode of Action
It is known that acetamide negatively regulates the expression of the aliphatic amidase operon . Amidase is an enzyme that catalyzes the hydrolysis of amides, a process that could be inhibited by Acetamide .
Biochemical Pathways
Acetamide is involved in the biosynthesis of Indole-3-acetic acid (IAA), a plant hormone. The biosynthesis of IAA describes three separate pathways classified in terms of their intermediates—indole acetonitrile (IAN), indole acetamide (IAM), and indole pyruvic acid (IPA) . Acetamide is part of the IAM pathway .
Result of Action
It has been suggested that acetamide might have antimicrobial, anti-inflammatory, and anti-arthritic functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Acetamide. For instance, the persistence and efficacy of acetamide herbicides were studied at application timings from fall to preemergence (PRE) on mollisols (1.1 to 2.8% organic carbon) . The study found that the timing of application influenced the persistence and efficacy of the acetamide herbicides .
properties
IUPAC Name |
acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFVBJFMPXGRIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO, Array, CH3CONH2 | |
Record name | ACETAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16061 | |
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Record name | ACETAMIDE | |
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Record name | acetamide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
74330-92-0 | |
Record name | Acetamide, homopolymer | |
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DSSTOX Substance ID |
DTXSID7020005 | |
Record name | Acetamide | |
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Molecular Weight |
59.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetamide appears as colorless crystals with a mousy odor (NTP, 1999). Low toxicity., Colorless, deliquescent solid; [Hawley] Colorless crystals; [MSDSonline], Solid, COLOURLESS DELIQUESCENT CRYSTALS., Colorless crystals | |
Record name | ACETAMIDE | |
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Record name | Acetamide | |
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Record name | ACETAMIDE | |
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Boiling Point |
430 °F at 760 mmHg (NTP, 1992), 222 °C at 760 mm Hg, 221.00 to 222.00 °C. @ 760.00 mm Hg, 222 °C, 430 °F | |
Record name | ACETAMIDE | |
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Solubility |
Very soluble (greater than or equal to 100 mg/mL at 72 °F) (NTP, 1992), In water, 7.05X10+5 mg/L at 24.5 °C, One gram dissolves in 0.5 mL water, 2 mL alcohol, 6 mL pyridine, Soluble in chloroform, glycerol, hot benzene, Slightly soluble in ether, 2250 mg/mL at 25 °C, Solubility in water, g/100ml: 200 | |
Record name | ACETAMIDE | |
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Record name | Acetamide | |
Source | Human Metabolome Database (HMDB) | |
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Density |
1.159 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.159 at 20 °C/4 °C, 1.16 g/cm³, 1.159 | |
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Vapor Pressure |
1 mmHg at 149 °F (NTP, 1992), 0.04 [mmHg], 0.0182 mm Hg at 25 °C /OECD Guideline 104 (Vapor Pressure Curve)/, Vapor pressure, Pa at 65 °C: 133, 1 mmHg at 149 °F | |
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Product Name |
Acetamide | |
Color/Form |
Deliquescent hexagonal crystals, Trigonal monoclinic crystals from alcohol and ether | |
CAS RN |
60-35-5 | |
Record name | ACETAMIDE | |
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Record name | ACETAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4006 | |
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Record name | Acetamide | |
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URL | http://www.hmdb.ca/metabolites/HMDB0031645 | |
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Record name | ACETAMIDE | |
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Record name | ACETAMIDE | |
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Melting Point |
180.1 °F (NTP, 1992), 81.16 °C, 82 - 83 °C, 81 °C, 180.1 °F | |
Record name | ACETAMIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/16061 | |
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Record name | Acetamide | |
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URL | https://www.drugbank.ca/drugs/DB02736 | |
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Record name | ACETAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4006 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031645 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ACETAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0233 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETAMIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/831 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of acetamide?
A1: Acetamide has the molecular formula CH3CONH2 and a molecular weight of 59.07 g/mol. []
Q2: What spectroscopic techniques are used to characterize acetamide?
A2: Researchers commonly employ FTIR, 1H-NMR, 13C-NMR, and mass spectrometry to characterize acetamide and its derivatives. [, ]
Q3: How does the structure of acetamide impact its reactivity?
A4: The presence of the amide group (NHCO) significantly influences acetamide's reactivity. The nitrogen atom, with its lone pair of electrons, can participate in nucleophilic reactions. [, ] Additionally, the carbonyl group (C=O) is susceptible to attack by nucleophiles.
Q4: How does the proton exchange rate of acetamide compare to that of thioacetamide?
A5: Studies using 15N NMR spectroscopy reveal that the base-catalyzed proton exchange for thioacetamide is about 1000 times faster than that of acetamide at 25°C. Conversely, the acid-catalyzed exchange is 260 times slower for thioacetamide compared to acetamide. []
Q5: Can acetamide be used as a nitrogen source for phytoplankton growth?
A6: Yes, research shows that acetamide is an excellent nitrogen source for the growth of Emiliania huxleyi, a cosmopolitan phytoplankton species. This utilization involves the transport of acetamide into the cell followed by degradation to ammonia, possibly via amide-specific enzymes. []
Q6: How does acetamide impact the anatomical structure of cocklebur plants grown in a calcium-deficient nutrient medium?
A7: Experiments demonstrate that treating calcium-deficient cocklebur plants with alpha-naphthalene acetamide delays the appearance of calcium deficiency symptoms, particularly at higher temperatures (75°F). Treated plants exhibit more normal cell size and lignification compared to untreated plants. []
Q7: How does acetamide interact with the amide sensor protein AmiC?
A8: Studies using X-ray and neutron scattering reveal that acetamide promotes the formation of AmiC trimers. This ligand-dependent oligomerization is a unique characteristic of AmiC compared to other members of the periplasmic binding protein superfamily. []
Q8: Can acetamide be used to synthesize other compounds?
A9: Yes, acetamide serves as a versatile building block in organic synthesis. Researchers utilize it to prepare various heterocyclic compounds, including thiazolidines, imidazolidines, oxazoles, and pyridines. []
Q9: What is the role of acetamide in the synthesis of N-hexylacetamide?
A10: Acetamide acts as a reactant in the rhodium-catalyzed reductive amidation of hexanal to produce N-hexylacetamide. [] The reaction proceeds through the nucleophilic addition of acetamide to hexanal, forming an intermediate that is subsequently hydrogenated to the desired product.
Q10: Can acetamide derivatives function as anti-cancer agents?
A11: Yes, research indicates that certain benzimidazole-containing acetamide derivatives, such as 3a and 3b, exhibit neuroprotective effects against ethanol-induced neurodegeneration in rat models. These derivatives ameliorate oxidative stress and neuroinflammation, suggesting potential as anti-cancer agents. []
Q11: Can acetamide derivatives act as H1-antihistamines?
A12: Researchers have synthesized a series of β-[2-(alkoxyethyl)oxy]- and β-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides incorporating various N-heteryl moieties, and evaluated their in vitro antihistaminic activity. While the results showed some activity, further research is needed to optimize their potency and selectivity. []
Q12: Are there acetamide derivatives that exhibit antibacterial activity?
A13: Yes, studies show that α-substituted N4-acetamide derivatives of ciprofloxacin and norfloxacin demonstrate promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. []
Q13: How is acetamide metabolized in the body?
A15: Acetamide is primarily metabolized in the liver via hydrolysis to acetate and ammonia. [] The acetate can be further metabolized to carbon dioxide and water, while ammonia is converted to urea and excreted in the urine.
Q14: How are acetamide levels in food products measured?
A17: A sensitive and accurate method for quantifying acetamide in milk, beef, and coffee involves derivatization with 9-xanthydrol followed by analysis using gas chromatography/mass spectrometry. [] This method minimizes artifactual acetamide formation observed in traditional direct injection techniques.
Q15: What considerations are important for the analytical method validation of acetamide?
A15: Validation of analytical methods for acetamide should include assessment of accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and system suitability. These parameters ensure the reliability and accuracy of the analytical data.
Q16: Is acetamide biodegradable?
A19: Yes, acetamide can be degraded by bacteria like Bacillus sphaericus under aerobic conditions. [] The degradation process involves hydrolysis of acetamide to acetate and ammonia.
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